rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans
CAS No.: 1909287-01-9
Cat. No.: VC5254685
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909287-01-9 |
|---|---|
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 |
| IUPAC Name | (1R,2R)-2-(methoxymethyl)cyclobutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 |
| Standard InChI Key | RLNWNMHXJFSLNO-RIHPBJNCSA-N |
| SMILES | COCC1CCC1N.Cl |
Introduction
Structural and Stereochemical Properties
Cyclobutane Core and Substituent Orientation
The molecule’s cyclobutane ring imposes significant ring strain, with bond angles approximating 90°, deviating from the ideal tetrahedral geometry. This strain influences both reactivity and conformational flexibility. The trans configuration of the methoxymethyl (-CH₂OCH₃) and amine (-NH₂) groups at the C1 and C2 positions creates a dihedral angle of approximately 180°, minimizing steric hindrance between substituents (Figure 1).
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| Configuration | (1R,2R)-trans |
| CAS Number | 1909287-01-9 |
| IUPAC Name | (1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride |
Synthetic Methodologies
Multi-Step Synthesis Overview
Synthesis typically begins with cyclopropane precursors, leveraging ring-expansion strategies. A plausible route involves:
-
Cyclopropane Formation: Rhodium-catalyzed (3+2) cycloaddition of vinylcyclopropanes with alkenes, as demonstrated in analogous N-heterocycle syntheses .
-
Ring Expansion: Treatment with a methoxymethylating agent (e.g., chloromethyl methyl ether) under basic conditions to install the methoxymethyl group.
-
Amination: Introduction of the amine group via Hofmann rearrangement or Curtius reaction, followed by resolution of enantiomers to yield the racemic mixture.
-
Salt Formation: Reaction with hydrochloric acid to precipitate the hydrochloride salt.
Key Challenges:
-
Controlling stereoselectivity during cyclopropane opening.
-
Minimizing racemization during amination.
-
Achieving high purity in the final crystallization step.
Physicochemical and Pharmacological Profile
Predicted Bioactivity
The methoxymethyl group enhances lipophilicity (clogP ~0.8), while the ammonium ion improves aqueous solubility. These properties suggest moderate blood-brain barrier permeability, making it a candidate for central nervous system targets.
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| clogP | 0.8 (estimated) |
| Hydrogen Bond Donors | 2 (NH₃⁺, HCl) |
| Hydrogen Bond Acceptors | 3 (OCH₃, NH₃⁺, Cl⁻) |
| Polar Surface Area | 45 Ų |
Interaction Studies
Preliminary docking simulations suggest affinity for G protein-coupled receptors (GPCRs), particularly those with hydrophobic binding pockets (e.g., serotonin receptors). The cyclobutane ring’s rigidity may enforce a bioactive conformation, enhancing selectivity over flexible analogs.
Comparative Analysis with Analogues
Tributylstannyl Intermediate
rac-(1R,2R)-2-[(Tributylstannyl)methoxy]cyclobutan-1-amine (CID 165947423) serves as a synthetic intermediate for cross-coupling reactions. The tributylstannyl group facilitates palladium-catalyzed Stille couplings, enabling modular derivatization of the methoxymethyl moiety .
Future Directions
-
Pharmacological Screening: Prioritize assays against aminergic GPCRs and ion channels.
-
Stereoselective Synthesis: Develop asymmetric routes to isolate enantiomers and evaluate their distinct bioactivities.
-
Prodrug Development: Explore ester or amide prodrugs to modulate pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume